5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine
Description
5-(2,3-Dihydro-1H-inden-5-yl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 2,3-dihydroindenyl group and an amine group at the 3-position. The dihydroindenyl moiety imparts a bicyclic, partially saturated aromatic system, which influences steric bulk, lipophilicity, and electronic properties.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C12H12N2O/c13-12-7-11(15-14-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H2,13,14) |
InChI Key |
DALSXURCDDXJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC(=NO3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . Another method employs a copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydroxylamine, and copper(I) catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the isoxazole ring.
Scientific Research Applications
This compound has significant scientific research applications due to its potential biological activities. Isoxazole derivatives, including 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine, have been studied for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the modulation of cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2.1.1 5-(3-Methyloxetan-3-yl)isoxazol-3-amine (CAS 1267855-77-5)
- Structure : Replaces the dihydroindenyl group with a 3-methyloxetan-3-yl substituent.
- Key Differences :
- Implications : Likely improved metabolic stability due to oxetane’s resistance to oxidative metabolism, but reduced membrane permeability compared to the lipophilic dihydroindenyl analog.
2.1.2 5-[5-(3,4-Dimethoxyphenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine (CAS 725698-85-1)
- Structure : Integrates a dimethoxyphenyl-isoxazole moiety linked to an oxadiazole-2-amine.
- The oxadiazole ring introduces additional hydrogen-bonding sites, which may enhance binding affinity but reduce passive diffusion .
- Implications : Greater polarity and electronic complexity compared to the dihydroindenyl analog, suggesting divergent pharmacological targets (e.g., kinase inhibitors vs. GPCR modulators).
Physicochemical Properties
| Property | 5-(2,3-Dihydro-1H-inden-5-yl)isoxazol-3-amine | 5-(3-Methyloxetan-3-yl)isoxazol-3-amine | 5-[5-(3,4-Dimethoxyphenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine |
|---|---|---|---|
| Lipophilicity (Predicted logP) | High (~3.5) | Moderate (~2.0) | Low (~1.5) |
| Solubility | Low in water, high in DMSO | Moderate in polar solvents | High in DMSO, low in water |
| Steric Bulk | High (bicyclic substituent) | Moderate (monocyclic oxetane) | High (dimethoxyphenyl + oxadiazole) |
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
